3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Description
The compound “3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile” is a complex organic molecule. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (N (CC1)CCN1CCC#N)C2=CC=C (CN)O2.Cl.Cl
. This indicates that the compound contains a furan ring, a piperazine ring, and a nitrile group. Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its empirical formula isC13H20Cl2N4O2
and it has a molecular weight of 335.23 .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds can interact with a wide range of targets, modulating their activity and leading to therapeutic effects .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s activity . This can result in a range of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Given the wide range of potential targets for piperazine derivatives, it’s likely that this compound could influence a variety of biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances , potentially enhancing their bioavailability and efficacy .
Result of Action
Piperazine derivatives have been associated with a range of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pharmaceutical compounds .
Properties
IUPAC Name |
3-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXMKVCLRLQEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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